Home > Products > Screening Compounds P18298 > Fusidic acid sodium
Fusidic acid sodium -

Fusidic acid sodium

Catalog Number: EVT-1593319
CAS Number:
Molecular Formula: C31H47NaO6
Molecular Weight: 538.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antibiotic isolated from the fermentation broth of Fusidium coccineum. (From Merck Index, 11th ed). It acts by inhibiting translocation during protein synthesis.
Overview

Fusidic acid sodium is a sodium salt derivative of fusidic acid, a steroidal antibiotic originally derived from the fungus Fusidium coccineum. This compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, and has been utilized in clinical settings since its introduction in 1962. Fusidic acid sodium is primarily used in the treatment of skin infections and other bacterial diseases.

Source

Fusidic acid is produced naturally by the fungus Fusidium coccineum and can also be synthesized chemically. The sodium salt form enhances its solubility and bioavailability, making it more effective for therapeutic applications.

Classification

Fusidic acid sodium is classified as a steroidal antibiotic. It belongs to the class of compounds known as fusidane antibiotics, which are characterized by their steroid-like structure and unique mechanism of action.

Synthesis Analysis

Methods

The synthesis of fusidic acid sodium typically involves the neutralization of fusidic acid with sodium hydroxide or sodium salts. One notable method includes reacting fusidic acid with sodium 2-ethyl hexanoate in a solvent system, which yields high purity and high yield of the sodium salt .

Technical Details

Fusidic Acid+Sodium HydroxideFusidic Acid Sodium\text{Fusidic Acid}+\text{Sodium Hydroxide}\rightarrow \text{Fusidic Acid Sodium}
Molecular Structure Analysis

Structure

The molecular formula of fusidic acid sodium is C31H47NaO6C_{31}H_{47}NaO_6, with a molecular weight of approximately 538.70 g/mol. The structure features a steroid nucleus with various functional groups that contribute to its biological activity.

Data

The compound's structural representation reveals several key features:

  • A steroid backbone
  • Multiple hydroxyl groups
  • A carboxylic acid group that forms the salt with sodium
Chemical Reactions Analysis

Reactions

Fusidic acid sodium participates in various chemical reactions, primarily involving its acidic functional groups. It can undergo hydrolysis under certain conditions, releasing fusidic acid and sodium ions.

Technical Details

The stability of fusidic acid sodium in solution can be affected by pH and temperature, which may influence its efficacy as an antibiotic. Additionally, the compound's reactivity with other biological molecules can lead to complex formation, affecting its pharmacodynamics.

Mechanism of Action

Process

Fusidic acid sodium exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to elongation factor G (EF-G) in bacterial ribosomes, preventing the translocation step during protein synthesis. This action effectively halts bacterial growth and replication.

Data

Research indicates that fusidic acid requires a specific conformation of EF-G for effective binding, suggesting that its mechanism is highly selective . The minimum inhibitory concentration (MIC) for Staphylococcus aureus strains typically ranges between 10-200 μM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol; limited solubility in organic solvents
  • Melting Point: Approximately 170-180 °C (decomposes)

Chemical Properties

  • pH: Typically neutral to slightly alkaline in solution
  • Stability: Stable under normal conditions but sensitive to light and moisture
  • Storage Conditions: Should be stored in a cool, dry place away from direct sunlight
Applications

Scientific Uses

Fusidic acid sodium is primarily used in clinical settings for treating skin infections caused by susceptible bacteria, particularly those resistant to other antibiotics. Its applications extend to:

  • Topical formulations for skin infections
  • Systemic treatments for severe bacterial infections
  • Research into new formulations that enhance skin permeability and absorption

In addition to its antibacterial properties, studies have indicated potential antidiabetic effects in animal models, suggesting broader therapeutic applications .

Molecular Mechanisms of Action

Ribosomal Translocation Dynamics and EF-G-GDP Binding Specificity

Fusidic acid sodium (sodium fusidate) exerts its antibacterial effects through highly specific molecular interactions with the protein synthesis machinery. This steroidal antibiotic targets elongation factor G (EF-G), a GTPase essential for ribosomal translocation during protein synthesis. Upon GTP hydrolysis, EF-G undergoes conformational changes that facilitate the movement of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome. Fusidic acid sodium binds exclusively to the EF-G-GDP complex in its ribosome-bound state, stabilizing the ternary ribosome-EF-G-GDP complex and preventing EF-G dissociation. This molecular "locking" mechanism effectively halts ribosomal recycling and subsequent rounds of translation [1] [2].

The binding site specificity was elucidated through cryo-EM studies, revealing that fusidic acid sodium occupies a hydrophobic pocket between domains I, II, and III of EF-G, adjacent to the sarcin-ricin loop (SRL) of the 23S rRNA. This binding pocket is evolutionarily conserved in Gram-positive bacteria but exhibits structural variations in Gram-negative species that contribute to natural resistance. Key residues involved in fusidic acid binding include Ile-462 in Thermus thermophilus EF-G (corresponding to Tyr-461 in Staphylococcus aureus), where a single mutation can confer high-level resistance (MIC >64 mg/L) [1] [6].

Chromosomal mutations (fusA) and plasmid-mediated resistance genes (fusB, fusC, fusD) represent major resistance mechanisms. The fusB-type resistance proteins function as EF-G chaperones that disrupt fusidic acid binding through allosteric effects. Recent structural studies demonstrate that FusB binds domains IV-V of EF-G, inducing conformational changes that destabilize the antibiotic-EF-G interaction [6] [8].

Table 1: Molecular Interactions in Fusidic Acid Sodium Binding to EF-G-GDP

Binding Site ComponentFunctional RoleConsequence of Disruption
Domain I (Switch I region)GTP hydrolysis coordinationReduced fusidic acid affinity
Domain II (Hydrophobic pocket)Primary antibiotic bindingHigh-level resistance (fusA mutations)
Sarcin-Ricin Loop (23S rRNA)EF-G anchoring pointRibosomal function impairment
Domain III-IV interfaceFusB protein binding siteLow-level resistance (fusB/C/D)

Conformational Modulation of Elongation Factor G (EF-G) in Staphylococcal Protein Synthesis

In Staphylococcus aureus, fusidic acid sodium induces unique allosteric changes in EF-G that underpin its species-specific activity. Cryo-EM structural analyses demonstrate that antibiotic binding stabilizes switch regions I and II of EF-G in GTP- and GDP-conformation intermediates, respectively. This "hybrid" state prevents the domain rotations necessary for EF-G release from the ribosome [6]. The kinetic consequences include:

  • Reduced EF-G turnover: Dissociation constant (Kd) increases from 0.4 μM to <0.01 μM
  • Incomplete ribosomal subunit rotation: Head swivel of the 30S subunit is arrested at 12° (vs. 18° in post-translocation state)
  • mRNA translocation inhibition: tRNA movement to E-site is blocked mid-transit [2] [6]

Time-resolved cryo-EM studies have captured the dynamic process of FusB-mediated rescue, where the resistance protein binds the fusidic acid-arrested complex. FusB binding induces large-scale conformational changes in EF-G domains III-V (up to 17Å displacement), breaking critical interactions with the ribosome and P-site tRNA. This restructuring forces EF-G dissociation through a non-canonical release pathway, effectively bypassing fusidic acid inhibition [6].

The zinc-finger domain of FusB (residues 110-213) interacts specifically with the β-sheet region of EF-G domain IV, while its N-terminal helical bundle (residues 1-109) contacts domains I and V. This dual interaction explains the species specificity of FusB-mediated resistance, as these EF-G regions exhibit 27% sequence divergence between S. aureus and E. coli [6].

Table 2: Conformational Changes in EF-G Induced by Fusidic Acid Sodium and FusB

EF-G DomainFusidic Acid-Induced StateFusB-Induced ChangeFunctional Consequence
Domain IRigidified switch I7.5Å lateral shiftGTPase activity inhibition
Domain IIHydrophobic pocket occlusionPartial reopeningAntibiotic displacement
Domain IIIIncreased rigidityUnfolding (residues 350-410)Ribosome contact loss
Domain IVFixed orientation relative to SSU12° rotationtRNA/mRNA release
Domain VTight LSU bindingComplete detachmentRibosomal subunit separation

Comparative Inhibition Kinetics Across Bacterial Species: Gram-Positive vs. Gram-Negative Targets

Fusidic acid sodium exhibits clinically significant activity against Gram-positive pathogens (Staphylococcus aureus, Streptococcus pyogenes, Corynebacterium spp.) but limited efficacy against most Gram-negative species. This differential activity stems from fundamental pharmacokinetic and target variation factors:

  • Cellular permeability: The outer membrane of Gram-negative bacteria functions as a permeability barrier. Pseudomonas aeruginosa exhibits 250-fold lower fusidic acid accumulation than S. aureus due to porin exclusion and efflux (MexAB-OprM). Experimental membrane disruption increases susceptibility 128-fold [2] [5].

  • Target affinity differences: EF-G sequences from susceptible species contain conserved residues critical for high-affinity binding. Neisseria gonorrhoeae EF-G shares 84% identity with S. aureus but has a Val-461 substitution (vs. Tyr-461) that reduces fusidic acid binding 40-fold. Bacteroides fragilis (naturally susceptible) retains the Tyr residue and exhibits MICs of 0.5-2 mg/L [1] [4].

  • Ribosomal structural variations: The sarcin-ricin loop (SRL) conformation differs in Gram-negative species, with E. coli showing 3.2Å displacement at the EF-G interaction point. This reduces fusidic acid's stabilizing effect on the EF-G-GDP-ribosome complex [2].

Kinetic analyses reveal that association rates (kon) for fusidic acid sodium with S. aureus EF-G-ribosome complexes exceed E. coli equivalents by 18-fold (2.4 × 10⁴ M⁻¹s⁻¹ vs. 1.3 × 10³ M⁻¹s⁻¹). Dissociation rates (koff) are correspondingly slower in staphylococci (t1/2 = 48 minutes vs. 4 minutes in E. coli) [2].

Table 3: Comparative Susceptibility of Bacterial Species to Fusidic Acid Sodium

OrganismClassificationMIC Range (μg/mL)EF-G Sequence Variant (Position 461)Primary Resistance Mechanism
Staphylococcus aureus (MSSA)Gram-positive0.06–0.5TyrNone (wild-type)
Streptococcus pyogenesGram-positive4–16PheReduced affinity
Corynebacterium diphtheriaeGram-positive0.125–0.5TyrNone
Neisseria gonorrhoeaeGram-negative32–128ValTarget modification
Escherichia coliGram-negative256–512ThrEfflux + target
Bacteroides fragilisGram-negative0.5–2TyrNone

Emerging research has identified exceptions among Gram-negative species. Moraxella catarrhalis and Legionella pneumophila exhibit unexpected susceptibility (MIC90 = 2 μg/mL and 0.125 μg/mL, respectively), attributed to their unique porin morphology and EF-G sequence conservation. Helicobacter pylori shows intermediate susceptibility (MIC90 = 8 μg/mL) due to its naturally compromised membrane integrity [4] [5].

Table 4: Resistance Prevalence in Staphylococcus aureus Clinical Isolates

Resistance TypeGlobal Prevalence (%)Primary Genetic DeterminantMIC Range (μg/mL)
Full susceptibility93.4None≤1
Low-level resistance5.8fusB/fusC (plasmid-mediated)2–8
High-level resistance0.8fusA (chromosomal mutation)64–256

The differential kinetics extend to resistance development. Staphylococci develop resistance at frequencies of 10⁻⁶–10⁻⁸ for chromosomal mutations but up to 10⁻³ when exposed to subinhibitory concentrations that select for plasmid-borne fusB/fusC. This contrasts with streptococci, where resistance emergence is rarer (10⁻⁹) due to fitness costs from EF-G alterations [8]. Recent surveillance data indicates that fusidic acid sodium maintains >89% susceptibility among global S. aureus isolates despite decades of clinical use, reflecting its specialized target engagement and the fitness costs associated with resistance mutations [8].

Properties

Product Name

Fusidic acid sodium

IUPAC Name

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

Molecular Formula

C31H47NaO6

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1

InChI Key

HJHVQCXHVMGZNC-SJEUXBRASA-M

Synonyms

Acid, Fusidic
Fucithalmic
Fusidate Sodium
Fusidate, Silver
Fusidate, Sodium
Fusidic Acid
Fusidic Acid, Sodium Salt
Fusidin
Silver Fusidate
Sodium Fusidate
Sodium, Fusidate
Stanicide

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.